5,5-dimethyl-4H,5H-naphtho[1,2-b]thiophene-2-carboxylic acid
Overview
Description
5,5-dimethyl-4H,5H-naphtho[1,2-b]thiophene-2-carboxylic acid is a chemical compound with the molecular formula C15H14O2S and a molecular weight of 258.34 g/mol . This compound is known for its unique structure, which includes a naphtho[1,2-b]thiophene core with a carboxylic acid functional group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 5,5-dimethyl-4H,5H-naphtho[1,2-b]thiophene-2-carboxylic acid typically involves multi-step organic synthesis routes. . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
5,5-dimethyl-4H,5H-naphtho[1,2-b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Scientific Research Applications
5,5-dimethyl-4H,5H-naphtho[1,2-b]thiophene-2-carboxylic acid is utilized in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug development for various diseases.
Mechanism of Action
The mechanism of action of 5,5-dimethyl-4H,5H-naphtho[1,2-b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
5,5-dimethyl-4H,5H-naphtho[1,2-b]thiophene-2-carboxylic acid can be compared with other similar compounds, such as:
Naphtho[1,2-b]thiophene derivatives: These compounds share the same core structure but differ in the functional groups attached, leading to variations in their chemical and biological properties.
Thiophene carboxylic acids: These compounds have a thiophene ring with a carboxylic acid group, but may lack the naphtho fusion, resulting in different reactivity and applications.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
5,5-dimethyl-4H-benzo[g][1]benzothiole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2S/c1-15(2)8-9-7-12(14(16)17)18-13(9)10-5-3-4-6-11(10)15/h3-7H,8H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOBLWZWMMBLGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C3=CC=CC=C31)SC(=C2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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